molecular formula C8H11N3O2 B13469193 methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate

methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No.: B13469193
M. Wt: 181.19 g/mol
InChI Key: PXVMRCLTSPVYNE-UHFFFAOYSA-N
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Description

Methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with ketones, β-diketones, or derivatives of malonic and cyanoacetic acids . The key step in this transformation is the intramolecular cyclocondensation of the N-Boc-amino group with the dicarboxyethylene fragment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted pyrazolopyridines.

Scientific Research Applications

Methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h9H,2-4H2,1H3,(H,10,11)

InChI Key

PXVMRCLTSPVYNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1NCCC2

Origin of Product

United States

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